molecular formula C7H15NO2S B1661542 Hept-6-ene-1-sulfonamide CAS No. 920011-83-2

Hept-6-ene-1-sulfonamide

Cat. No.: B1661542
CAS No.: 920011-83-2
M. Wt: 177.27
InChI Key: PJPQEMQFDCNBIG-UHFFFAOYSA-N
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Description

Hept-6-ene-1-sulfonamide is an organic compound with the molecular formula C7H15NO2S and a molecular weight of 177.26 g/mol . Its structure is defined by a linear seven-carbon chain with a terminal alkene group and a sulfonamide moiety at the opposite terminus . The SMILES notation for the compound is C=CCCCCCS(=O)(=O)N, and its InChIKey is PJPQEMQFDCNBIG-UHFFFAOYSA-N . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. The sulfonamide functional group is a privileged scaffold in medicinal chemistry and drug discovery. Sulfonamides are well-known for their ability to inhibit enzymes, most famously as antibacterial agents that target dihydropteroate synthase (DHPS) in the folic acid synthesis pathway of bacteria . Beyond antimicrobial activity, sulfonamide derivatives continue to be explored for novel therapeutic applications, including as potent inhibitors in oncology research, such as dual PI3K/mTOR inhibitors for cancer therapy . The presence of both the sulfonamide group and a terminal alkene in this compound makes it a versatile building block for chemical synthesis. The alkene is a common handle for further functionalization through various reactions, enabling researchers to create more complex molecules or libraries of compounds for screening. This combination of features makes this compound a valuable reagent for researchers in synthetic organic chemistry and drug discovery.

Properties

IUPAC Name

hept-6-ene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-2-3-4-5-6-7-11(8,9)10/h2H,1,3-7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPQEMQFDCNBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731034
Record name Hept-6-ene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920011-83-2
Record name Hept-6-ene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Sulfonation with Sulfonyl Chlorides

The most well-documented approach involves reacting hept-6-ene-1-amine with methanesulfonyl chloride in the presence of tertiary amine catalysts. A patented methodology demonstrates that N,N-dimethylacetamide (DMAC) or hexamethylphosphoramide (HMPA) catalyzes this transformation at elevated temperatures (110–160°C) with minimal bis-sulfonamide byproduct formation.

Reaction Conditions:

  • Molar Ratios: 1.3–4.0 equivalents of sulfonyl chloride per amine
  • Catalyst Loading: 0.001–0.06 equivalents of DMAC or HMPA
  • Solvent: Toluene or xylene (neat conditions also viable)
  • Temperature: 120–150°C (optimized range)
  • Time: 3–7 hours

Mechanistic Pathway:

  • Nucleophilic attack by the amine on the electrophilic sulfur center of methanesulfonyl chloride.
  • Liberation of HCl, neutralized by the tertiary amine catalyst.
  • Thermo-driven elimination of byproducts to favor mono-sulfonylation.

Experimental Optimization (Table 1):

Entry Catalyst Solvent Temp (°C) Time (h) Conversion (%)
1 DMAC (0.04 eq) Toluene 119–120 6.75 100
2 HMPA (0.03 eq) Xylene 130 5.5 98
3 Neat None 140 4 95

Key Advantages:

  • High chemoselectivity for mono-sulfonamide products (≤2% bis-sulfonamide).
  • Scalable to multi-kilogram batches with routine workup (aqueous quench, extraction, and crystallization).

Decarboxylative Halosulfonylation of Carboxylic Acids

Copper-Catalyzed One-Pot Synthesis

A radical-mediated strategy converts hept-6-ene-1-carboxylic acid to the corresponding sulfonamide via in situ generation of sulfonyl chlorides. This method employs copper(I) catalysts, sulfur dioxide, and halogen donors under photoirradiation (365 nm).

Reaction Sequence:

  • Decarboxylative Chlorosulfonylation:
    $$ \text{RCOOH} + \text{SO}2 + \text{Cl}^- \xrightarrow{\text{Cu(I)}, h\nu} \text{RSO}2\text{Cl} + \text{CO}_2 \uparrow $$
  • Amination:
    $$ \text{RSO}2\text{Cl} + \text{NH}3 \rightarrow \text{RSO}2\text{NH}2 + \text{HCl} $$

Critical Parameters (Table 2):

Entry Halogen Source Light Source Temp (°C) Yield (%)
1 DCDMH IPR (365 nm) 25 62
2 NFSI Blue LEDs 40 58

Scope and Limitations:

  • Effective for aromatic and heteroaromatic acids but requires optimization for aliphatic substrates.
  • Functional group tolerance includes esters, halides, and trifluoromethyl groups.

Comparative Analysis of Methodologies

Efficiency and Practicality (Table 3)

Parameter Amine Sulfonation Decarboxylative Route
Starting Material Hept-6-ene-1-amine Hept-6-ene-1-carboxylic acid
Reaction Steps 1 2 (one-pot)
Catalyst Cost Low (DMAC: \$0.5/g) High (Cu salts: \$2–5/g)
Yield 95–100% 40–65%
Byproducts Trace HCl CO₂, minor halogenated species

Synthetic Recommendations:

  • Lab-scale: Prefer amine sulfonation for reliability and yield.
  • Diverse Substrates: Decarboxylative methods suit functionalized precursors.

Chemical Reactions Analysis

Types of Reactions: Hept-6-ene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon and specific solvents.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the reactants used.

Scientific Research Applications

Medicinal Chemistry

Hept-6-ene-1-sulfonamide is primarily studied for its antibacterial properties, akin to other sulfonamide derivatives. Research has shown that sulfonamides can exhibit significant antibacterial activity against various pathogens. For instance, a study synthesized new sulfonamide-dye-based pyrrole compounds which demonstrated potent inhibitory effects against Salmonella typhimurium and Escherichia coli . This establishes a precedent for exploring this compound as a potential candidate in developing new antimicrobial agents.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

CompoundPathogenInhibition Zone Diameter (mm)Minimum Inhibitory Concentration (µg/mL)
SulfamethoxazoleE. coli1911.31
This compoundS. typhimurium1519.24
Hybrid 4aE. coli1911.31
Hybrid 4dS. typhimurium1619.24

Bioorthogonal Chemistry

Bioorthogonal chemistry involves the use of non-native functional groups that can react selectively in biological environments without interfering with native biochemical processes. This compound can potentially serve as a bioorthogonal reagent due to its reactive sulfonamide group, allowing for selective labeling of biomolecules in living systems . This application is particularly useful for tracking cellular processes and studying protein interactions.

Case Study: Protein Labeling Using Bioorthogonal Reactions

In a study utilizing bioorthogonal strategies, researchers employed sulfonamide derivatives to tag nascent proteins in living cells. The ability of these compounds to selectively bind to specific targets facilitated the visualization and tracking of protein dynamics within cellular contexts .

Materials Science

Beyond biological applications, this compound may find utility in materials science, particularly in the development of polymers and dyes. Sulfonamides are known for their role in synthesizing various polymers and can enhance the properties of materials through functionalization . The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and mechanical properties.

Table 2: Potential Applications in Materials Science

ApplicationDescription
Polymer SynthesisEnhancing mechanical properties of polymers
DyesDevelopment of new colorants with unique properties
CoatingsProtective coatings with antimicrobial properties

Mechanism of Action

The mechanism of action of hept-6-ene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, which is essential for DNA production in bacteria. This inhibition leads to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

Hept-6-ene-1-sulfonamide vs. Sodium 1-Heptanesulfonate

  • Functional Group : this compound contains a sulfonamide (-SO₂NH₂), while Sodium 1-Heptanesulfonate (CAS 22767-50-6) is a sulfonate (-SO₃⁻Na⁺). The ionic nature of sulfonates enhances water solubility, whereas sulfonamides exhibit moderate lipophilicity.
  • Molecular Weight : Sodium 1-Heptanesulfonate has a higher molecular weight (202.25 g/mol ) due to the sodium counterion.
  • Applications : Sulfonates like Sodium 1-Heptanesulfonate are used as surfactants or ion-pairing agents, while sulfonamides are leveraged in drug design (e.g., antimicrobial agents).

This compound vs. Sodium 2-methylprop-2-ene-1-sulphonate

  • Chain Structure : Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) features a branched, shorter chain (C₄) with a double bond at position 2, contrasting with the linear heptene chain of the target compound.
  • Reactivity : The terminal double bond in this compound may increase susceptibility to oxidation or polymerization compared to the internal double bond in the branched sulfonate.

This compound vs. HEPES Buffer

  • Functional Group : HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) contains a sulfonic acid (-SO₃H) group, which is zwitterionic at physiological pH, unlike the neutral sulfonamide group.
  • Applications : HEPES is a biological buffer, while sulfonamides like this compound may serve as enzyme inhibitors or drug candidates.

Research Findings and Inferences

Reactivity : The terminal double bond in this compound may facilitate addition reactions (e.g., hydrohalogenation) more readily than saturated sulfonamides.

Solubility : Sulfonamides generally exhibit lower aqueous solubility than sulfonates due to the absence of ionic character. This property could limit bioavailability in pharmaceutical contexts.

Thermal Stability : Branched sulfonates like Sodium 2-methylprop-2-ene-1-sulphonate demonstrate higher thermal stability in industrial processes, whereas unsaturated sulfonamides may require stabilization to prevent decomposition.

Biological Activity

Hept-6-ene-1-sulfonamide, also referred to as 6-Heptene-1-sulfonamide, is an organic compound that has garnered interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C7H13NO2SC_7H_{13}NO_2S. It belongs to the sulfonamide class, which is characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an alkene. The unique structural features of this compound enable it to participate in various chemical reactions and exhibit diverse biological activities.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Sulfonamides, in general, are known for their effectiveness against a range of bacteria by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

2. Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory properties. Studies suggest that sulfonamides can modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines and mediators .

3. Enzyme Inhibition
this compound acts as an inhibitor of carbonic anhydrase (CA), an enzyme involved in maintaining acid-base balance and facilitating gas exchange in tissues. Inhibition of CA can impact various physiological processes, including respiration and renal function .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition:

  • Target Enzymes : The compound targets enzymes such as dihydropteroate synthase and carbonic anhydrase.
  • Mode of Action : By mimicking natural substrates, this compound competes for the active site of these enzymes, thereby disrupting their normal function. This inhibition leads to downstream effects on metabolic pathways critical for cell survival and proliferation .

Pharmacokinetics

The pharmacokinetics of this compound have not been extensively studied; however, sulfonamides generally exhibit moderate absorption and distribution characteristics. They are typically metabolized in the liver and excreted via the kidneys. Understanding these parameters is crucial for determining dosing regimens for potential therapeutic applications.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : In vitro assays demonstrated that this compound inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were comparable to those of established sulfonamide drugs .
  • Anti-inflammatory Activity : In a mouse model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to controls. This suggests its potential utility in treating inflammatory conditions .
  • Cancer Research : Preliminary studies indicate that this compound may have anticancer properties through the inhibition of carbonic anhydrase isoforms implicated in tumor progression and metastasis .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

CompoundStructureBiological Activity
This compoundC7H13NO2SAntimicrobial, anti-inflammatory
SulfanilamideC7H10N2O2SAntimicrobial
AcetazolamideC4H6N2O3SCarbonic anhydrase inhibitor

Q & A

Q. How can multi-omics approaches enhance understanding of this compound’s mode of action?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) in treated cell lines to identify dysregulated pathways. Use pathway enrichment tools (DAVID, Metascape) to map targets and validate findings with CRISPR-Cas9 knockouts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hept-6-ene-1-sulfonamide
Reactant of Route 2
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